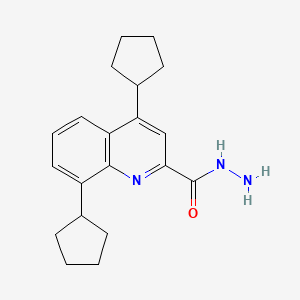
2-Quinolinecarboxylic acid, 4,8-dicyclopentyl-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinolinecarboxylic acid, 4,8-dicyclopentyl-, hydrazide is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique structural properties, which include a quinoline ring system substituted with dicyclopentyl groups and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxylic acid, 4,8-dicyclopentyl-, hydrazide typically involves the following steps:
Formation of 2-Quinolinecarboxylic Acid: This can be achieved through various classical synthesis protocols such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods.
Introduction of Dicyclopentyl Groups: The dicyclopentyl groups can be introduced via alkylation reactions using appropriate cyclopentyl halides under basic conditions.
Hydrazide Formation: The final step involves the conversion of the carboxylic acid to its hydrazide derivative by reacting with hydrazine hydrate in the presence of a suitable solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Quinolinecarboxylic acid, 4,8-dicyclopentyl-, hydrazide undergoes various types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, nitrating agents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Quinolinecarboxylic acid, 4,8-dicyclopentyl-, hydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Quinolinecarboxylic acid, 4,8-dicyclopentyl-, hydrazide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-quinolinecarboxylic acid: Known for its antimicrobial and anticancer properties.
2-Substituted quinoline-4-carboxylic acids: These compounds exhibit antiviral activity against orthopoxviruses.
Uniqueness
2-Quinolinecarboxylic acid, 4,8-dicyclopentyl-, hydrazide is unique due to its specific substitution pattern with dicyclopentyl groups and the presence of a hydrazide functional group
Properties
CAS No. |
824935-11-7 |
|---|---|
Molecular Formula |
C20H25N3O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4,8-dicyclopentylquinoline-2-carbohydrazide |
InChI |
InChI=1S/C20H25N3O/c21-23-20(24)18-12-17(14-8-3-4-9-14)16-11-5-10-15(19(16)22-18)13-6-1-2-7-13/h5,10-14H,1-4,6-9,21H2,(H,23,24) |
InChI Key |
JDPATSSQKLUIOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC=CC3=C2N=C(C=C3C4CCCC4)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[5-Amino-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14230545.png)
![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)
![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14230552.png)
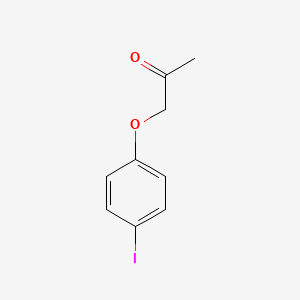
![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)
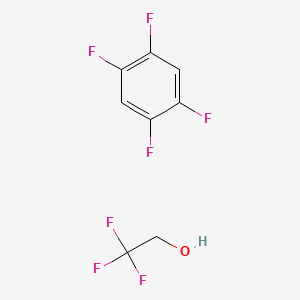
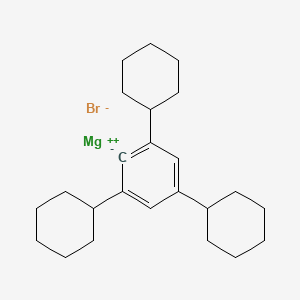
![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14230599.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)
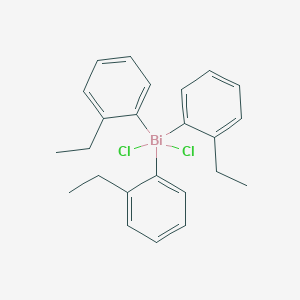
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)
![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
